

In Vitro Anti-Wolbachia Activity of ABBV-4083: A Technical Guide

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Compound of Interest

Compound Name: ABBV-4083

Cat. No.: B3324188

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This technical guide provides an in-depth overview of the in vitro anti-Wolbachia activity of **ABBV-4083**, a novel macrolide antibiotic derived from Tylosin A. **ABBV-4083** has been identified as a potent macrofilaricidal agent that acts by targeting the essential endosymbiotic bacterium, Wolbachia, found in filarial nematodes responsible for diseases such as onchocerciasis (river blindness) and lymphatic filariasis.^{[1][2]} This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Efficacy Data

The in vitro potency of **ABBV-4083** against Wolbachia has been determined using cell-based assays. The following table summarizes the key efficacy metric.

Compound	In Vitro Assay	Efficacy Metric (EC50)	Reference
ABBV-4083	Wolbachia-infected Aedes albopictus (C6/36 wAlbB) cell line	0.02 µM	^[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

While extensive in vivo studies demonstrate significant depletion of Wolbachia in rodent models, the following table includes these findings to provide a broader context of **ABBV-4083**'s potent activity. It is important to note that these are in vivo results.

Animal Model	Treatment Regimen	Wolbachia Depletion	Time Point of Measurement	Reference
Litomosoides sigmodontis-infected jirds	150 mg/kg, PO, once daily for 14 days	>99.9%	16 weeks post-treatment initiation	[1][4]
L. sigmodontis-infected mice	75 mg/kg, PO, once daily for 5 days	91.5%	Immediately after treatment	
L. sigmodontis-infected mice	75 mg/kg, PO, once daily for 5 days	99.9%	3 weeks after treatment cessation	
L. sigmodontis-infected mice	75 mg/kg, PO, once daily for 10 days	98.7%	Immediately after treatment	

Experimental Protocols

In Vitro Anti-Wolbachia Cell-Based Screening Assay

The in vitro activity of **ABBV-4083** was determined using a high-content imaging assay with a Wolbachia-infected Aedes albopictus insect cell line (C6/36 wAlbB).

Objective: To determine the half-maximal effective concentration (EC50) of compounds against Wolbachia in a host cell environment.

Methodology:

- **Cell Culture:** Wolbachia-infected C6/36 cells are cultured in a 384-well format.
- **Compound Application:** Test compounds, including **ABBV-4083**, are serially diluted and added to the cell cultures.
- **Incubation:** The treated cells are incubated for a period of 7 days.
- **Staining and Imaging:** Following incubation, the cells are fixed and stained to visualize both the host cells and the intracellular Wolbachia. High-content imaging (HCI) systems, such as the Operetta, are used to capture images.
- **Image Analysis:** Automated image analysis algorithms are employed to quantify the number of Wolbachia per cell.
- **Data Analysis:** The reduction in Wolbachia numbers is plotted against the compound concentration, and the EC50 value is calculated from the resulting dose-response curve.

In Vivo Wolbachia Depletion Assessment in Rodent Models

The efficacy of **ABBV-4083** in a living organism was assessed using the *Litomosoides sigmodontis* filarial parasite model in both mice and jirds (gerbils).

Objective: To quantify the reduction in Wolbachia load in adult female filarial worms following oral administration of **ABBV-4083**.

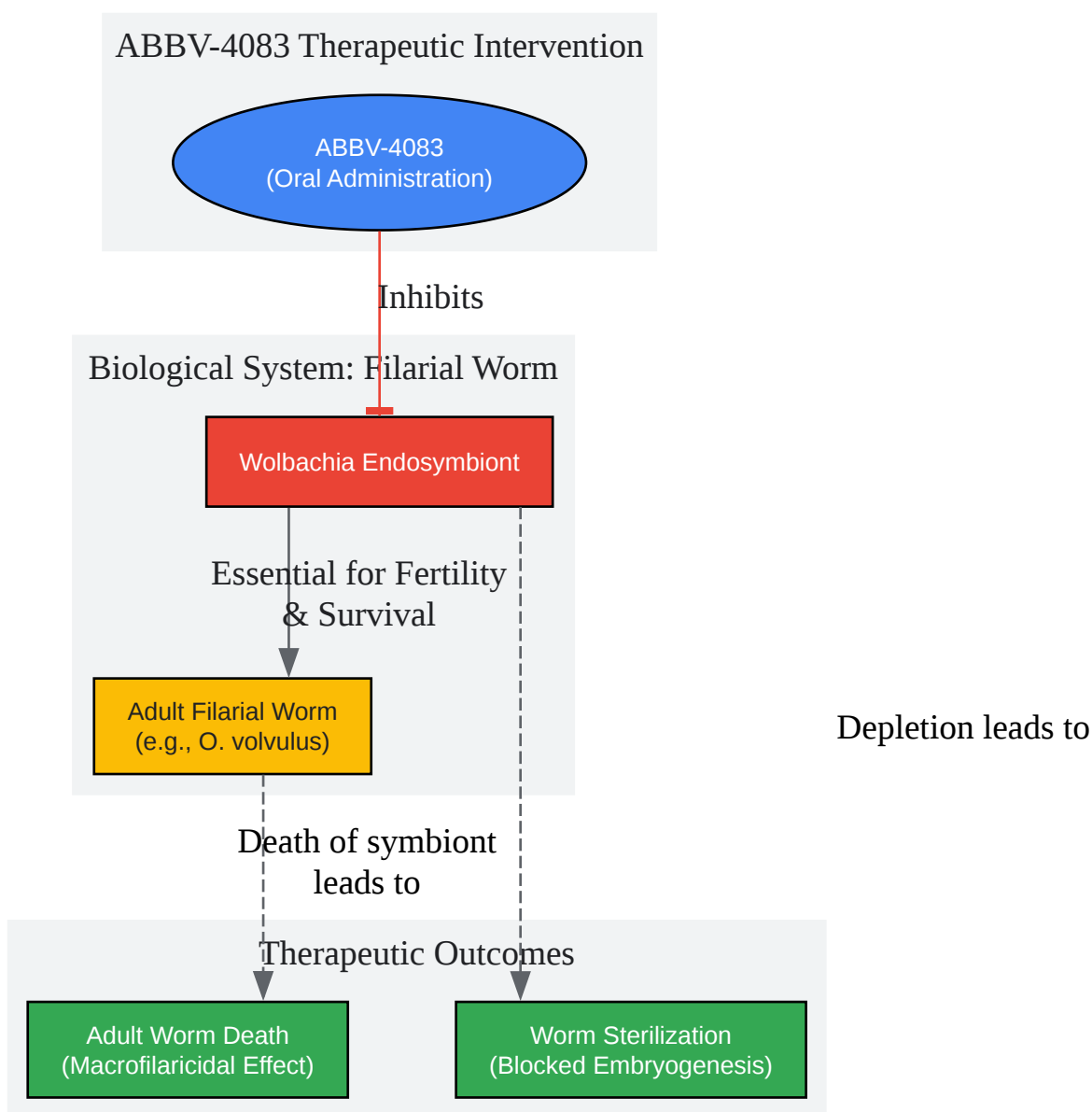
Methodology:

- **Animal Infection:** BALB/c mice or gerbils are infected with *L. sigmodontis* larvae through the bites of infected mites (*Ornithonyssus bacoti*).
- **Treatment Administration:** At a specified time post-infection (e.g., 14 weeks), animals are treated orally (PO) with **ABBV-4083** dissolved in a vehicle solution (e.g., 0.5% HPMC/0.02% Tween-80). Dosing regimens vary in terms of dose, frequency (once or twice daily), and duration.

- **Worm Recovery:** At selected time points after the initiation of treatment, adult female worms are recovered from the thoracic cavity of the animals.
- **DNA Extraction:** DNA is extracted from individual or pooled female worms.
- **Quantitative Real-Time PCR (qPCR):** qPCR is performed to quantify the number of Wolbachia gene copies (e.g., *ftsZ*) relative to a filarial host gene (e.g., β -actin). This ratio provides a quantitative measure of the Wolbachia burden.
- **Data Analysis:** The reduction in the *ftsZ*/actin ratio in treated animals is compared to that in vehicle-treated controls to determine the percentage of Wolbachia depletion.

Visualizations

Mechanism of Action: Targeting the Filarial-Wolbachia Symbiosis



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Caption: Mechanism of action of **ABBV-4083** targeting Wolbachia.

Experimental Workflow: In Vitro Screening



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Caption: Workflow for the in vitro anti-Wolbachia cell-based assay.

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